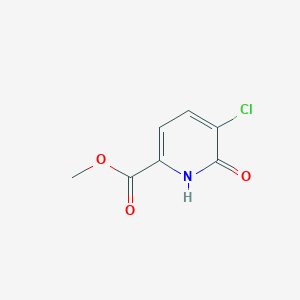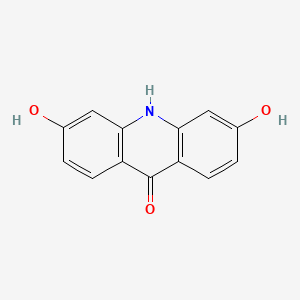
3,6-Dihydroxyacridin-9(10H)-one
Übersicht
Beschreibung
3,6-Dihydroxyacridin-9(10H)-one: is an organic compound belonging to the acridine family Acridines are known for their planar structure and aromatic properties, making them significant in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 3,6-Dihydroxyacridin-9(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with phthalic anhydride, followed by cyclization and oxidation steps.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Scale-Up Synthesis: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,6-Dihydroxyacridin-9(10H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: Due to its aromatic structure, 3,6-Dihydroxyacridin-9(10H)-one is used as a fluorescent probe in various analytical techniques.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
DNA Intercalation: The planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions and as a potential anticancer agent.
Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Anticancer Research: Its ability to intercalate with DNA has led to investigations into its use as an anticancer agent.
Antimicrobial Properties: Studies have shown its potential in inhibiting the growth of certain bacteria and fungi.
Industry:
Dye Manufacturing: It is used in the production of dyes due to its vibrant color and stability.
Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
Molecular Targets and Pathways:
DNA Intercalation: The compound intercalates between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It binds to the active sites of certain enzymes, blocking substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound, known for its use in dye manufacturing and as a precursor to various derivatives.
9-Aminoacridine: Another derivative with significant applications in medicinal chemistry, particularly as an antimicrobial agent.
Acriflavine: A well-known antiseptic and antimicrobial agent derived from acridine.
Uniqueness:
3,6-Dihydroxyacridin-9(10H)-one: stands out due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological molecules or materials.
Eigenschaften
IUPAC Name |
3,6-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-1-3-9-11(5-7)14-12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYFKGBOYVWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555636 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122105-95-7 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



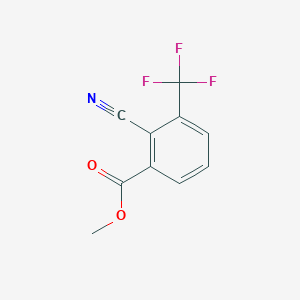
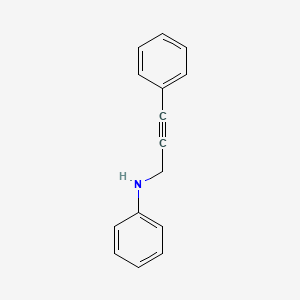

![7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)](/img/structure/B3046223.png)
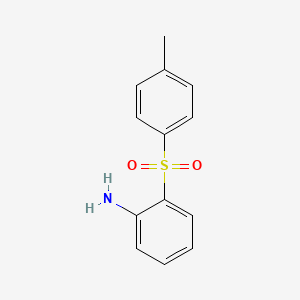

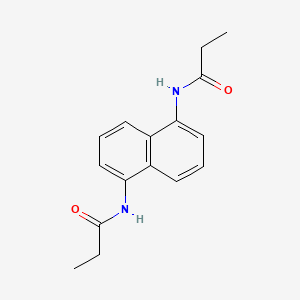
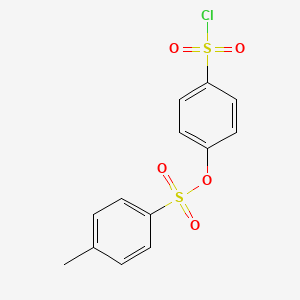


![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)

